molecular formula C13H9F2NO B1455363 2-(2,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-44-0

2-(2,4-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1455363
CAS No.: 1187170-44-0
M. Wt: 233.21 g/mol
InChI Key: IKVIEQWFBONHBP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a difluorobenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of such reactors allows for better control over reaction parameters and can lead to higher throughput and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce difluorobenzyl alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Anticancer Activity : Research indicates that 2-(2,4-Difluorobenzoyl)-4-methylpyridine exhibits cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Studies have reported IC50 values in the micromolar range, demonstrating significant inhibition of cell proliferation through apoptotic pathways.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

  • Methodology : Disk diffusion and broth microdilution methods were employed to assess its effectiveness.
  • Results : It demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Organic Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Anticancer Effects

A study focused on evaluating the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines : A549 and HeLa
  • Methodology : MTT assays were used to determine cell viability.
  • Results : The compound showed significant inhibition of proliferation and induced apoptosis through modulation of apoptotic pathways.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties against various bacterial strains:

  • Methodology : Utilized disk diffusion and broth microdilution techniques.
  • Results : Minimum inhibitory concentrations (MICs) indicated effective inhibition of several bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorobenzoyl)-4-methylpyridine is unique due to its specific combination of a difluorobenzoyl group and a methylpyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(2,4-Difluorobenzoyl)-4-methylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N, characterized by a pyridine ring substituted with a 2,4-difluorobenzoyl group and a methyl group at the 4-position. The presence of fluorine atoms enhances the compound's lipophilicity and chemical stability, which are critical factors influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, enhancing its potential therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting possible applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(3-Fluorobenzoyl)-4-methylpyridineContains a fluorobenzoyl groupDifferent positioning of the fluorine atom
3-(2,4-Dichlorobenzoyl)-4-methylpyridineContains dichlorinated benzoyl groupIncreased electron-withdrawing effect
3-(Trifluoromethylbenzoyl)-4-methylpyridineContains trifluoromethyl groupGreater lipophilicity due to trifluoromethyl group

The variations in substituents significantly influence the reactivity and biological profiles of these compounds.

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVIEQWFBONHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223623
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-44-0
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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